
2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a versatile material used in scientific research. It has potential applications in various fields due to its unique properties. It has been studied as a ligand for Alpha1-Adrenergic Receptor .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized for use in various studies . For instance, 2,6-Difluoro-4-methoxyphenylboronic acid has been used to prepare a ligand N4Py 2Ar2, which in turn is used to synthesize a Fe complex, employed in aromatic C−F hydroxylation reactions .Molecular Structure Analysis
The molecular formula of the compound is C14H11F2NO2 . The structure of this compound can be obtained from various databases .Physical And Chemical Properties Analysis
The molecular weight of the compound is 263.2394 . Further physical and chemical properties were not found in the search results.科学的研究の応用
Dopamine Receptor Ligands
Research indicates that modifications of the benzamide structure, similar to the queried compound, can influence affinity towards dopamine D(3) receptors. Structural modifications aim to improve binding affinity and selectivity, potentially leading to candidates for positron emission tomography (PET) imaging of dopamine receptors (Leopoldo et al., 2002).
Synthesis and Antimicrobial Activities
Compounds derived from benzodifuranyl structures have been synthesized and shown to possess cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Agents
Several derivatives, including triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies reveal moderate to good activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Environment-Sensitive Fluorescent Ligands
The development of fluorescent ligands for receptors, based on the structure of the queried compound, has been explored. These ligands show promise in visualizing receptors in cell models, contributing to our understanding of receptor localization and function (Lacivita et al., 2009).
Radiolabeling for PET Imaging
The compound FAUC346, related to the queried structure, has been synthesized and radiolabeled for potential use in PET imaging to study D(3) receptor distribution in the brain. Although initial rat studies were promising, further evaluation in nonhuman primates did not support its use as a PET probe (Kuhnast et al., 2006).
Inhibitors of Osteoclast Vacuolar ATPase
Compounds structuring around the core benzamide motif have been synthesized as inhibitors of vacuolar ATPase, a critical enzyme in osteoclast function. These inhibitors are significant for understanding bone resorption and potential therapeutic interventions in osteoporosis (Biasotti et al., 2003).
Serotonin Receptor Imaging in Alzheimer's Disease
The use of radioligands, structurally related to the compound , for PET imaging of serotonin receptors in Alzheimer's disease patients has been explored. These studies provide valuable insights into the serotoninergic system's alterations in Alzheimer's disease and its correlation with cognitive decline (Kepe et al., 2006).
作用機序
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known activities of similar indole derivatives, it can be inferred that this compound may interact with its targets to modulate their function . This interaction could lead to changes in cellular processes, potentially resulting in the observed biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations would depend on the specific targets and biological context .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on the known biological activities of similar indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .
将来の方向性
特性
IUPAC Name |
2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O2/c1-27-18-8-3-2-7-17(18)25-13-11-24(12-14-25)10-9-23-20(26)19-15(21)5-4-6-16(19)22/h2-8H,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSQHEFOZVOSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

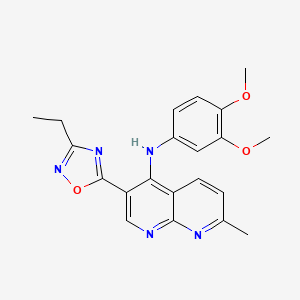
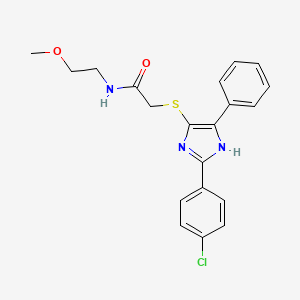
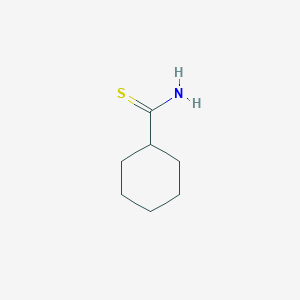
![N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2577167.png)
![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2577169.png)
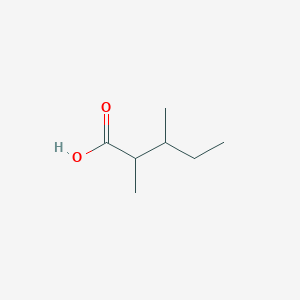
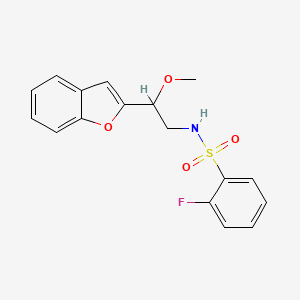
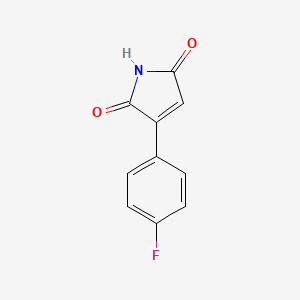

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2577178.png)
![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2577179.png)